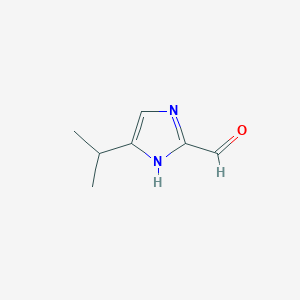

4-(propan-2-yl)-1H-imidazole-2-carbaldehyde

描述

4-(Propan-2-yl)-1H-imidazole-2-carbaldehyde is a substituted imidazole derivative featuring an isopropyl group at the 4-position and a formyl (carbaldehyde) group at the 2-position of the heterocyclic ring. The imidazole core provides a planar, aromatic structure with two nitrogen atoms, enabling hydrogen bonding and π-π interactions critical for biological activity and crystallization .

属性

IUPAC Name |

5-propan-2-yl-1H-imidazole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5(2)6-3-8-7(4-10)9-6/h3-5H,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVBMVVGAPHOELS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=C(N1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(propan-2-yl)-1H-imidazole-2-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of α-amino ketones with aldehydes under acidic conditions. For instance, the reaction of 2-amino-2-methylpropan-1-ol with glyoxal in the presence of an acid catalyst can yield the desired imidazole derivative .

Industrial Production Methods

Industrial production of imidazole derivatives often employs high-throughput methods such as continuous flow synthesis. This technique allows for the efficient and scalable production of compounds like 4-(propan-2-yl)-1H-imidazole-2-carbaldehyde by optimizing reaction conditions and minimizing waste .

化学反应分析

Types of Reactions

4-(propan-2-yl)-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like halides or amines under basic conditions.

Major Products Formed

Oxidation: 4-(propan-2-yl)-1H-imidazole-2-carboxylic acid.

Reduction: 4-(propan-2-yl)-1H-imidazole-2-methanol.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

Anticancer Activity

One of the prominent applications of 4-(propan-2-yl)-1H-imidazole-2-carbaldehyde is in the development of anticancer agents. Its derivatives have been studied for their potential as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune suppression in cancer and chronic infections. Research indicates that modifications of imidazole derivatives can enhance their potency against IDO, making them promising candidates for cancer therapy .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies have shown that imidazole derivatives can exhibit significant activity against various bacterial strains, including those resistant to conventional antibiotics. For instance, certain derivatives have demonstrated efficacy against Helicobacter pylori, a bacterium associated with gastric ulcers . The mechanism often involves the inhibition of bacterial enzymes or disruption of cellular processes.

Material Science

Synthesis of Functional Materials

In material science, 4-(propan-2-yl)-1H-imidazole-2-carbaldehyde is utilized as a building block for synthesizing functional materials such as colorimetric chemosensors. These sensors can detect specific ions or molecules based on color changes induced by chemical interactions with the target analyte. The ability to modify the imidazole structure allows for tuning the sensor's selectivity and sensitivity .

Dye Synthesis

The compound is also used in the synthesis of donor-π-acceptor type dyes, which are important in organic electronics and photovoltaic applications. These dyes can facilitate efficient charge transfer processes, making them suitable for use in solar cells and light-emitting devices .

Analytical Chemistry

Development of Analytical Techniques

4-(Propan-2-yl)-1H-imidazole-2-carbaldehyde has been employed in the development of advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). Its unique chemical properties allow it to serve as a derivatizing agent, improving the detection limits and resolution of complex mixtures in biological and environmental samples .

Case Study 1: Anticancer Research

A systematic study evaluated various derivatives of 4-(propan-2-yl)-1H-imidazole-2-carbaldehyde for their inhibitory effects on IDO. The results indicated that certain modifications led to compounds that were ten-fold more potent than existing inhibitors. This highlights the potential for developing new therapeutic agents targeting immune modulation in cancer treatment .

Case Study 2: Antimicrobial Efficacy

In a study assessing the antimicrobial activity against Helicobacter pylori, several imidazole derivatives were synthesized from 4-(propan-2-yl)-1H-imidazole-2-carbaldehyde. The most effective compound showed significant inhibition zones in disk diffusion assays, demonstrating its potential as a new antibiotic agent .

作用机制

The mechanism of action of 4-(propan-2-yl)-1H-imidazole-2-carbaldehyde involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key analogs and their distinguishing features are summarized in Table 1.

*Calculated based on formula C₇H₁₀N₂O.

Substituent Impact:

- Electron-Withdrawing Groups (e.g., Cl in 5-Chloro analog): Increase electrophilicity at the aldehyde, enhancing reactivity in nucleophilic additions .

- Aromatic vs. Aliphatic Substituents: Phenyl groups (e.g., in 2-Phenyl analog) promote π-stacking in crystal lattices, while isopropyl groups improve solubility in non-polar solvents .

Physical and Chemical Properties

- Solubility: Aliphatic substituents (e.g., isopropyl) enhance solubility in organic solvents (e.g., EtOH, DCM) compared to polar analogs like 4-hydroxybenzoic acid–imidazole complexes .

- Melting Points: While data for the target compound is unavailable, 2-phenyl-1H-imidazole-4-carbaldehyde derivatives typically exhibit melting points >150°C, influenced by hydrogen bonding .

- Reactivity: The aldehyde group undergoes Schiff base formation, as seen in TDAE-mediated reactions with α-carbonyl esters .

Crystallographic and Hydrogen-Bonding Analysis

生物活性

4-(Propan-2-yl)-1H-imidazole-2-carbaldehyde, also known as 4,5-dibromo-1-(propan-2-yl)-1H-imidazole-2-carbaldehyde, is a synthetic organic compound that displays significant biological activity due to its unique structural features. The presence of both bromine atoms and an aldehyde group contributes to its reactivity and potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its interactions with enzymes, antimicrobial properties, and potential as a therapeutic agent.

Chemical Structure

The molecular formula of 4-(propan-2-yl)-1H-imidazole-2-carbaldehyde is C7H8Br2N2O, with a molecular weight of approximately 251.96 g/mol. The compound features a complex structure characterized by:

- An imidazole ring

- Two bromine substituents at the 4 and 5 positions

- A propan-2-yl group

- An aldehyde functional group at the 2 position

Biological Activity Overview

Research indicates that 4-(propan-2-yl)-1H-imidazole-2-carbaldehyde exhibits various biological activities, particularly in enzyme inhibition and antimicrobial effects. The compound's interactions with biological molecules can disrupt normal cellular processes, leading to potential therapeutic applications.

Enzyme Inhibition

One of the primary areas of interest is the compound's ability to inhibit specific enzymes. For instance:

- Indoleamine 2,3-dioxygenase (IDO) : Studies have shown that imidazole derivatives can act as potent inhibitors of IDO, which is crucial in cancer therapy due to its role in immune suppression. Computational docking studies suggest that structural analogs can effectively bind to the active site of IDO, enhancing their inhibitory effects .

Antimicrobial Properties

The compound has been explored for its antimicrobial properties against various pathogens:

- Inhibition of Helicobacter pylori : Certain imidazole derivatives have demonstrated significant antibacterial activity against H. pylori, a bacterium associated with gastric ulcers. The effectiveness of these compounds suggests potential for developing new treatments for antibiotic-resistant strains .

Table 1: Summary of Biological Activities

The mechanism through which 4-(propan-2-yl)-1H-imidazole-2-carbaldehyde exerts its biological effects primarily involves:

- Covalent Binding : The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.

- Disruption of Cellular Processes : By interfering with enzyme function, the compound can disrupt metabolic pathways critical for pathogen survival or cancer cell proliferation.

Applications in Drug Development

The unique structural properties and biological activities of 4-(propan-2-yl)-1H-imidazole-2-carbaldehyde make it a promising candidate for further development in medicinal chemistry:

- Potential Therapeutics : Its enzyme inhibition capabilities suggest applications in treating cancer and infectious diseases.

- Lead Compound for Derivatives : The compound serves as a scaffold for synthesizing new derivatives with enhanced potency and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。